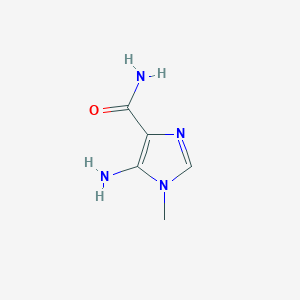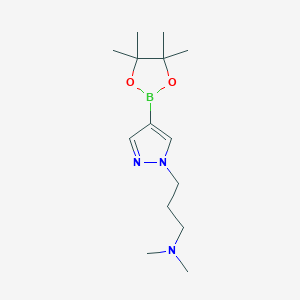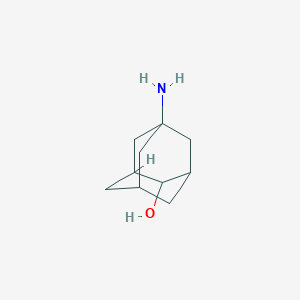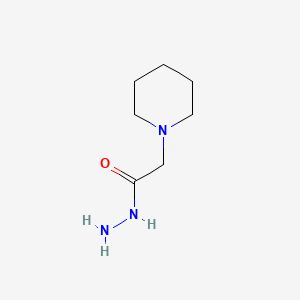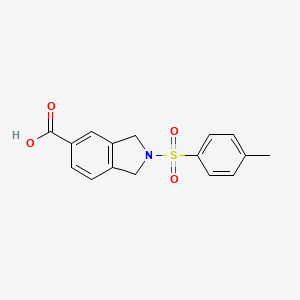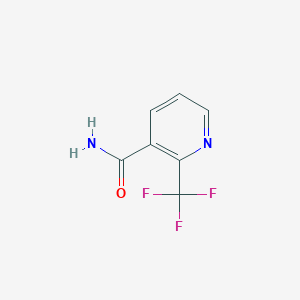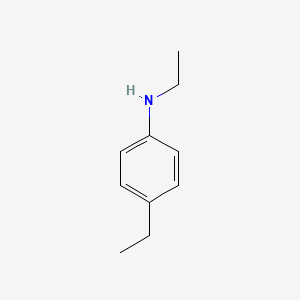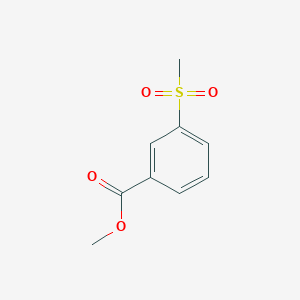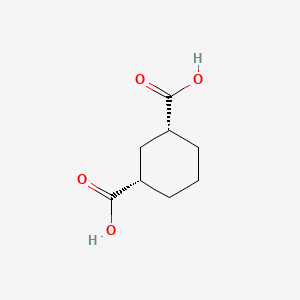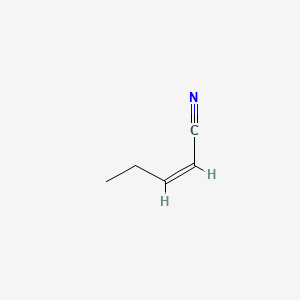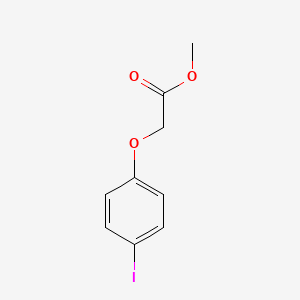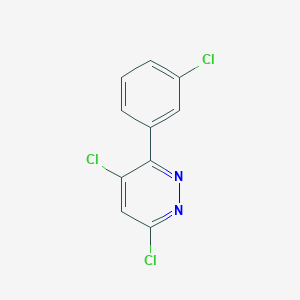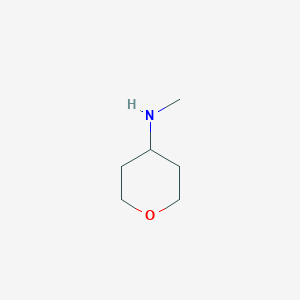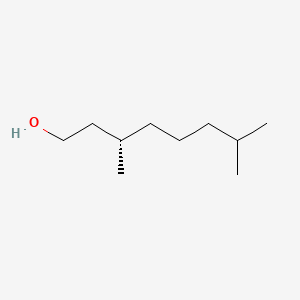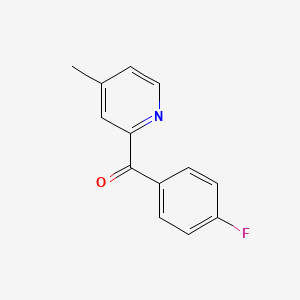
2-(4-Fluorobenzoyl)-4-methylpyridine
Vue d'ensemble
Description
2-(4-Fluorobenzoyl)benzoic acid is a compound with the molecular formula FC6H4COC6H4CO2H . It has a molecular weight of 244.22 . It is used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .
Synthesis Analysis
The synthesis of 2-(4-Fluorobenzoyl)benzoic acid involves nitration with fuming HNO3, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorobenzoyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a fluorobenzoyl group .Physical And Chemical Properties Analysis
2-(4-Fluorobenzoyl)benzoic acid is a solid with a melting point of 138-140 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 443.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique
Field Pharmaceutical Chemistry
The research was conducted in the Department of Pharmaceutical Chemistry, Faculty of Pharmacy, University of Surabaya .
Application Summary
The compound “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide” was synthesized as a derivative of salicylhydrazide, which is known to possess inhibitory activity of HIV-integrase . The synthesis was performed with methyl salicylate as the starting material .
Methods of Application
The synthesis of “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide” was done in two steps. The first step was microwave-aided hydrazinolysis of methyl salicylate. The second step was acylation using 4-fluorobenzoyl chloride at low temperature .
Results or Outcomes
The target compound “2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide” was successfully synthesized and characterized using a combination of IR, NMR, and MS methods .
Field Material Science
The research was conducted in the College of Chemistry, Jilin University .
Application Summary
A new type of epoxy monomer, “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)”, was synthesized for use in low-k dielectrics applications . This compound was obtained through a three-step procedure involving Friedel–Crafts acylation, demethylation, and followed by nucleophilic reaction .
Methods of Application
The synthesis of “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was done in three steps. The first step was Friedel–Crafts acylation, the second step was demethylation, and the third step was a nucleophilic reaction .
Results or Outcomes
The target compound “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was successfully synthesized and characterized . After curing with methylhexahydrophthalic anhydride (MeHHPA), the properties of DGENF epoxy resin were measured and compared with three other kinds of commercial epoxy resins . As a result, DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties .
Results or Outcomes
The target compound “1,5-bis (4-fluorobenzoyl)-2,6-diglycidyl ether naphthalene (DGENF)” was successfully synthesized and characterized . After curing with methylhexahydrophthalic anhydride (MeHHPA), the properties of DGENF epoxy resin were measured and compared with three other kinds of commercial epoxy resins . As a result, DGENF exhibited excellent thermal stability, hydrophobic and dielectric properties. For example, DGENF had a higher glass transition temperature of 170 °C than the other three commercial epoxy resins. DGENF showed a higher contact angle of 116°, which could satisfy the standard of hydrophobic materials. In addition, DGENF showed significantly lower dielectric constant (2.97 at 1 MHz) and dielectric loss (0.0188 at 1 MHz) than those of the other commercial epoxy resins because of the introduction of fluorine on the side chains, which improved the electronegativity of the epoxy resin and reduced the polarizability of molecules efficiently .
Safety And Hazards
Propriétés
IUPAC Name |
(4-fluorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-12(8-9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHNUJGRXLLNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzoyl)-4-methylpyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

